4-Fluoro-3-iodo-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3FINO4 |
|---|---|
Molecular Weight |
311.01 g/mol |
IUPAC Name |
4-fluoro-3-iodo-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3FINO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) |
InChI Key |
NZZMXGDGWXYODD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)I)C(=O)O |
Origin of Product |
United States |
Role As a Versatile Chemical Intermediate
The primary application of 4-Fluoro-3-iodo-5-nitrobenzoic acid lies in its function as a versatile chemical intermediate. ossila.cominnospk.com The different functional groups present on the molecule exhibit distinct reactivities, allowing for a range of selective chemical modifications. The carboxylic acid can undergo esterification or amidation reactions. ossila.com The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules. ossila.com The fluorine and iodine atoms can participate in nucleophilic aromatic substitution or cross-coupling reactions, providing further avenues for molecular diversification. ossila.com This multi-faceted reactivity makes it a valuable precursor for the synthesis of more complex molecules. innospk.com For example, similar halogenated nitrobenzoic acids are used as starting materials for the preparation of benzimidazoles, which have shown antimycobacterial activity. sigmaaldrich.comsigmaaldrich.comottokemi.com
Potential in Medicinal Chemistry
Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. researchgate.netnih.gov The presence of halogen atoms, particularly fluorine, can often enhance the metabolic stability and binding affinity of drug candidates. innospk.com The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor to an essential amine group. guidechem.com Although specific biological activities for 4-Fluoro-3-iodo-5-nitrobenzoic acid are not extensively reported, its structural features suggest its potential as a scaffold for the development of novel therapeutic agents. For instance, related nitrobenzoic acid derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. sigmaaldrich.comsigmaaldrich.com
Utility in Materials Science
Established Synthetic Routes for Halogenated Nitrobenzoic Acids
The synthesis of halogenated nitrobenzoic acids is a cornerstone of medicinal and materials chemistry, providing key intermediates for more complex molecules. Several established methodologies are routinely employed, each with its advantages and limitations depending on the desired substitution pattern.
Halogen-Directed Electrophilic Substitution Approaches
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the aromatic ring dictate the position of the incoming electrophile. Halogens, such as fluorine and chlorine, are deactivating yet ortho-, para-directing groups. acs.orgresearchgate.net This means that while they slow down the rate of reaction compared to unsubstituted benzene (B151609), they direct incoming electrophiles to the positions ortho and para to themselves. researchgate.net This directing effect is due to the ability of the halogen's lone pairs to stabilize the arenium ion intermediate through resonance, particularly when the electrophile adds to the ortho or para positions. researchgate.net
For instance, the nitration of a halogenated benzoic acid will proceed based on the combined directing effects of the halogen and the meta-directing carboxylic acid group. The interplay of these electronic effects is crucial for achieving the desired regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for introducing substituents onto an aromatic ring. prepchem.comchemicalbook.com This reaction is particularly effective when the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups. chemicalbook.comnih.govgoogle.com The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing a suitable leaving group (often a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring.
For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. nih.gov The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. prepchem.com
Regioselective Nitration Protocols Utilizing Mixed Acid Systems
The introduction of a nitro group onto an aromatic ring is most commonly achieved through nitration using a mixture of concentrated nitric acid and concentrated sulfuric acid. google.comorgsyn.org Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). google.comorgsyn.org
The regioselectivity of the nitration is governed by the electronic properties of the substituents already on the ring. For example, the nitration of 4-fluorobenzoic acid yields 4-fluoro-3-nitrobenzoic acid. acs.orgchemicalbook.com The fluorine atom directs the incoming nitro group to the ortho position (position 3), and the meta-directing carboxylic acid group also directs it to the same position. This reinforcement of directing effects leads to a high yield of the desired product. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and minimize the formation of byproducts. chemicalbook.com
A variety of nitrating agents and conditions have been developed to achieve specific outcomes. For example, using fuming nitric acid can lead to dinitration if the ring is sufficiently activated or under forcing conditions. rsc.org
Introduction of Halogens: Direct Halogenation and Halogen Exchange Reactions
Halogens can be introduced onto an aromatic ring through direct halogenation, typically an electrophilic aromatic substitution reaction. This usually requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. orgsyn.org The regioselectivity of direct halogenation is, again, controlled by the existing substituents on the ring.
Iodination can be more challenging as iodine itself is a weak electrophile. Reagents such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or iodine monochloride (ICl) are often used. A study has shown that iodine in 20% oleum (B3057394) can be an effective reagent for the iodination of benzene derivatives containing a single deactivating group. researchgate.net However, benzene rings with two deactivating groups are generally not iodinated under these conditions. researchgate.net Another approach for ortho-iodination of benzoic acids involves palladium-catalyzed C-H activation in the presence of potassium iodide. prepchem.com
Halogen exchange reactions, such as the Halex process, are more common in industrial settings and typically involve nucleophilic aromatic substitution where one halogen is replaced by another.
Precursor Compounds and Starting Material Derivatization
The synthesis of complex molecules like this compound often begins with simpler, commercially available or readily synthesized starting materials that are then elaborated through a series of chemical transformations.
Synthesis from Halogenated Benzoic Acid Intermediates
A common strategy for the synthesis of polysubstituted benzoic acids is to start with a less substituted halogenated benzoic acid and introduce additional functional groups. For instance, the synthesis of 4-fluoro-3-nitrobenzoic acid is readily achieved by the nitration of 4-fluorobenzoic acid using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid, or nitric acid and sulfuric acid. acs.orgchemicalbook.com
Similarly, 3-chloro-4-fluoro-5-nitrobenzoic acid can be prepared by the nitration of 3-chloro-4-fluorobenzoic acid with a mixture of nitric and sulfuric acids. chemicalbook.comnih.gov These precursors, which already contain a halogen and a carboxylic acid group, provide a reliable scaffold for the regioselective introduction of a nitro group.
A plausible, though not explicitly documented, synthetic route to the target molecule, this compound, could involve multiple steps starting from a suitable precursor. One potential pathway could begin with the nitration of 4-fluorobenzoic acid to give 4-fluoro-3-nitrobenzoic acid. Subsequent iodination would be challenging due to the deactivating nature of the nitro and carboxyl groups. A more viable approach might involve starting with 4-fluoro-3-aminobenzoic acid, which could then undergo iodination followed by diazotization and nitration, or a Sandmeyer reaction to introduce the iodo group after the installation of a second nitro group. The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt, is a classic method for introducing halogens, including iodine, onto an aromatic ring. Another possibility is the dinitration of 4-fluorobenzoic acid to 4-fluoro-3,5-dinitrobenzoic acid, followed by a selective reduction of one nitro group to an amine, which can then be converted to the iodo group via a Sandmeyer reaction.
Below are some examples of the synthesis of halogenated nitrobenzoic acid precursors.
Table 1: Synthesis of Halogenated Nitrobenzoic Acid Precursors
Starting Material Product Reagents and Conditions Yield Reference 4-Fluorobenzoic acid 4-Fluoro-3-nitrobenzoic acid Potassium nitrate, concentrated H₂SO₄, stirred overnight at room temperature. 90% acs.org p-Fluoro-benzoic acid 3-Nitro-4-fluoro-benzoic acid Nitric acid, concentrated H₂SO₄, 0°C to 20°C, 17 hours. ~84% (based on 47.6g from 50g) prepchem.com 3-Chloro-4-fluorobenzoic acid 3-Chloro-4-fluoro-5-nitro-benzoic acid Nitric acid, sulfuric acid, room temperature for 30 min then 100°C for 2 hours. 78% [4, 8] Benzoic acid 3,5-Dinitrobenzoic acid Fuming nitric acid, concentrated H₂SO₄, heated to 135-145°C. 54-58% 2-Chloro-4-fluorotoluene 2-Chloro-4-fluoro-5-nitrobenzoic acid 1. Photochlorination, 2. Mixed acid nitration, 3. Hydrolysis-oxidation. >80% (overall)
Table 2: List of Compounds
Compound Name This compound 4-Fluorobenzoic acid 4-Fluoro-3-nitrobenzoic acid 3-Chloro-4-fluorobenzoic acid 3-Chloro-4-fluoro-5-nitrobenzoic acid Benzoic acid 3,5-Dinitrobenzoic acid 2-Chloro-4-fluorotoluene 2-Chloro-4-fluoro-5-nitrobenzoic acid 4-Fluoro-3-aminobenzoic acid 4-Fluoro-3,5-dinitrobenzoic acid Iodine monochloride
Routes from Halogenated Toluene (B28343) Derivatives via Oxidation and Hydrolysis
A classical and widely employed method for the synthesis of benzoic acids is the oxidation of a methyl group on a toluene derivative. This approach is adaptable to complex, substituted toluenes, provided the substituents are stable to the oxidizing conditions.
The general transformation involves the oxidation of a substituted toluene to the corresponding benzoic acid. Strong oxidizing agents are typically required for this conversion. uni.lu A common laboratory-scale reagent for this purpose is potassium permanganate (B83412) (KMnO₄), often used under alkaline conditions. rsc.orggoogle.com The initial oxidation results in the formation of the potassium salt of the benzoic acid (potassium benzoate), which then precipitates as the free benzoic acid upon acidification with a strong acid like hydrochloric acid (HCl). rsc.orggoogle.com
For industrial-scale production, liquid-phase air oxidation of toluene derivatives is often preferred, utilizing catalysts such as cobalt and manganese salts at elevated temperatures and pressures. chemicalbook.com
In the context of preparing a compound like this compound, a hypothetical precursor would be 4-fluoro-3-iodo-5-nitrotoluene. The synthesis would proceed via the oxidation of the methyl group. A laboratory preparation could involve refluxing the substituted toluene with alkaline KMnO₄, followed by acidic workup. google.com
A relevant example from the literature is the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene (B45272). In one procedure, a mixture of 2-fluoro-4-nitrotoluene, tetrabutylammonium (B224687) bromide (as a phase-transfer catalyst), and KMnO₄ in aqueous sodium hydroxide (B78521) (NaOH) is heated to 95 °C. brazilianjournals.com.br The reaction requires several hours and portion-wise addition of the oxidant to drive the reaction to completion. After cooling, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the desired benzoic acid. brazilianjournals.com.br
Another related process is the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluoro-5-nitrobenzotrichloride. epo.org This method involves the hydrolysis of a benzotrichloride (B165768), which is itself an oxidation product of a toluene. The hydrolysis is achieved by heating the benzotrichloride with sulfuric acid. epo.org
| Starting Material | Oxidant/Conditions | Product | Yield | Reference |
| 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH(aq), 95 °C | 2-Fluoro-4-nitrobenzoic acid | 73.7% | brazilianjournals.com.br |
| 2-Fluoro-4-nitrotoluene | CrO₃, Periodic acid, Acetonitrile (B52724) | 2-Fluoro-4-nitrobenzoic acid | 81% | brazilianjournals.com.br |
| Toluene | Alkaline KMnO₄, Reflux | Benzoic acid | High | rsc.orggoogle.com |
| 2-chloro-4-fluoro-5-nitrobenzotrichloride | H₂SO₄, H₂O, 100-110 °C | 2-chloro-4-fluoro-5-nitrobenzoic acid | 91% | epo.org |
Nucleophilic Fluorination of Aryliodoxolones for Fluoro-nitrobenzoic Acids
A more recent and elegant approach to synthesizing fluorinated benzoic acids involves the nucleophilic fluorination of hypervalent iodine compounds, specifically 1-arylbenziodoxolones. This transition-metal-free method offers a facile route to fluorobenzoic acids from readily available precursors. mdpi.comwjpmr.com
The general strategy involves reacting a 1-arylbenziodoxolone with a fluoride (B91410) salt, such as cesium fluoride (CsF), in a polar aprotic solvent. wjpmr.com The reaction proceeds via nucleophilic attack of the fluoride ion on the iodine(III) center, followed by reductive elimination to form the C-F bond.
This methodology has been successfully applied to the synthesis of 2-fluoro-5-nitrobenzoic acid. Research has shown that the presence of an electron-withdrawing group, such as a nitro group, on the benziodoxolone backbone significantly enhances the reactivity and improves the yield of the fluorinated product. wjpmr.com For instance, a 5-nitro-substituted benziodoxole was identified as a highly efficient precursor, affording 2-fluoro-5-nitrobenzoic acid in up to 89% yield. wjpmr.com In contrast, unsubstituted benziodoxolones show lower reactivity and result in poor yields. wjpmr.com
To apply this method to the synthesis of this compound, one would need to first prepare a suitable aryliodoxolone precursor. This would likely be a 1-aryl-5-iodo-7-nitro-1,2-benziodoxol-3-(1H)-one. The subsequent nucleophilic fluorination would introduce the fluorine atom at the desired position. This method is particularly valuable for the introduction of fluorine late in a synthetic sequence and for the preparation of radiolabeled compounds, such as those containing the ¹⁸F isotope for Positron Emission Tomography (PET). mdpi.comwjpmr.com
| Aryliodoxolone Precursor | Fluoride Source | Solvent | Product | Yield | Reference |
| 5-nitro-1-(mesityl)-1,2-benziodoxol-3-(1H)-one | CsF | DMSO | 2-fluoro-5-nitrobenzoic acid | 89% | wjpmr.com |
| 1-arylbenziodoxolones (general) | Fluoride salts | Polar aprotic solvents | 2-fluorobenzoic acids | Varies | mdpi.comwjpmr.com |
Optimization of Reaction Conditions and Yield Enhancement
Temperature Control and Solvent Selection
The optimization of reaction temperature and the choice of solvent are critical for maximizing yield and minimizing byproducts in the synthesis of highly substituted benzoic acids.
In the oxidation of halogenated toluene derivatives, temperature control is crucial. For the KMnO₄ oxidation of 2-fluoro-4-nitrotoluene, the reaction is conducted at an elevated temperature of 95 °C to ensure a reasonable reaction rate. brazilianjournals.com.br Conversely, in the nitration steps often required to prepare the precursors, lower temperatures are essential. For example, the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) is carried out at 0-10 °C, as higher temperatures can lead to a loss of selectivity and the formation of undesired isomers. google.com Similarly, the hydrolysis of the resulting 2-chloro-4-fluoro-5-nitrobenzotrichloride is performed at a high temperature of 100-110 °C to drive the reaction to completion. epo.org
Solvent selection is equally important. For the nucleophilic fluorination of aryliodoxolones, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile (MeCN) are used. mdpi.comwjpmr.com These solvents are effective at solvating the fluoride salts while not interfering with the nucleophilic attack. Studies have shown that DMSO can lead to higher yields in some cases, although it may require higher reaction temperatures (e.g., 150 °C) compared to other solvents. wjpmr.com In oxidation reactions, the choice of solvent can be complex. While some oxidations are performed in aqueous alkaline solutions, brazilianjournals.com.br others may use organic solvents like acetonitrile. brazilianjournals.com.br For workup and purification, solvents like ethyl acetate (B1210297) are commonly used for extraction. epo.org
Catalyst Selection and Loading Effects
Catalysts play a pivotal role in many synthetic routes to substituted benzoic acids, influencing both reaction rate and selectivity.
In the hydrolysis of benzotrichloride derivatives, Lewis acid catalysts are often employed. For the conversion of 2-chloro-4-fluoro-5-nitrobenzotrichloride to its corresponding acid chloride, iron(III) chloride (FeCl₃) is used as a catalyst. google.com The reaction is sensitive to the reaction conditions, and the controlled addition of water is necessary to prevent catalyst deactivation. epo.org The catalyst facilitates the hydrolysis by coordinating to the chlorine atoms, making the carbon atom more susceptible to nucleophilic attack by water.
In contrast, a significant advantage of the nucleophilic fluorination of aryliodoxolones is that it is a transition-metal-free process. mdpi.com This avoids the potential for metal contamination in the final product, which is a crucial consideration in the synthesis of active pharmaceutical ingredients.
For oxidation reactions, phase-transfer catalysts are sometimes used to improve the interaction between reactants in a biphasic system. In the KMnO₄ oxidation of 2-fluoro-4-nitrotoluene in an aqueous/organic system, tetrabutylammonium bromide is added to facilitate the transfer of the permanganate ion into the organic phase where the toluene derivative resides. brazilianjournals.com.br
Considerations for Green Chemistry in Benzoic Acid Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. These principles are increasingly being applied to the synthesis of benzoic acid and its derivatives.
A key area of focus is the replacement of hazardous reagents. Traditional oxidation methods often use stoichiometric amounts of heavy-metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), which generate significant amounts of toxic waste. chemicalbook.com A greener alternative is the use of catalytic amounts of a safer substance with a clean terminal oxidant. For example, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide (H₂O₂) as the oxidant has been developed. mdpi.com This reaction can be performed in water, and both the aqueous medium and the catalyst can be recycled. mdpi.com
Another principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. Research into the benzoylation of compounds using the Schotten-Baumann method in an aqueous environment at room temperature demonstrates a move towards greener solvent choices. brazilianjournals.com.br Solvent-free reactions, where reactants are ground together, represent another promising approach to reduce solvent waste. wjpmr.com
By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be made more sustainable.
Nucleophilic Substitution Reactions of the Iodine Moiety
The presence of both fluorine and iodine on the aromatic ring raises the possibility of nucleophilic aromatic substitution (SNAr). In many cases, fluorine is a more facile leaving group than iodine in SNAr reactions. However, the specific electronic and steric environment of this compound can allow for the displacement of the iodine atom.
Mechanism and Scope of Nucleophile Introduction
The predominant mechanism for nucleophilic substitution on this electron-deficient aromatic ring is the SNAr pathway. wikipedia.org This two-step addition-elimination process involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, iodine). This initial addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.org The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group (iodide ion) departs, and the aromaticity of the ring is restored.
A variety of nucleophiles can be introduced at the iodine-bearing position, including:
Amines
Alkoxides
Thiolates
While fluorine is typically a better leaving group in SNAr reactions due to its high electronegativity, the larger size of the iodine atom can introduce steric strain that is relieved upon formation of the tetrahedral Meisenheimer complex, which can lower the activation energy for substitution. researchgate.net In some instances, with specific nucleophiles, an alternative single-electron transfer (SRN1) mechanism may also be operative for aryl iodides. researchgate.net
Influence of Fluorine and Nitro Groups on Aromatic Reactivity
The reactivity of the aromatic ring toward nucleophilic attack is significantly enhanced by the presence of the fluorine and nitro substituents. openstax.org Both are potent electron-withdrawing groups that decrease the electron density of the benzene ring, making it more electrophilic and susceptible to attack by nucleophiles.
The nitro group, positioned ortho to the iodine atom, is a particularly strong activating group. wikipedia.orgdalalinstitute.com It stabilizes the negatively charged Meisenheimer intermediate through both inductive and resonance effects, delocalizing the negative charge onto the oxygen atoms of the nitro group. wikipedia.orgstackexchange.com The fluorine atom, located para to the iodine, also contributes to the activation of the ring through its strong inductive electron-withdrawing effect. stackexchange.com The positioning of these activating groups ortho and para to the leaving group is critical for the stabilization of the intermediate and thus for the feasibility of the SNAr reaction. openstax.org
Reduction Chemistry of the Aromatic Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a wide range of further chemical transformations.
Catalytic Hydrogenation to Amino Derivatives
A common and efficient method for the reduction of the nitro group is catalytic hydrogenation. youtube.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
| Catalyst | Product |
| Palladium (Pd) | 3-Amino-4-fluoro-5-iodobenzoic acid |
| Platinum (Pt) | 3-Amino-4-fluoro-5-iodobenzoic acid |
| Nickel (Ni) | 3-Amino-4-fluoro-5-iodobenzoic acid |
The reaction converts the nitro group into a primary amine, yielding 3-amino-4-fluoro-5-iodobenzoic acid. This transformation is significant as it changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating.
Chemo-selective Reduction Strategies
Given the polyfunctional nature of this compound, chemo-selectivity is a crucial consideration during the reduction of the nitro group. It is important to employ reducing agents that will selectively transform the nitro group without affecting the carboxylic acid or causing cleavage of the carbon-halogen bonds.
Several reagents are known for their ability to selectively reduce nitro groups in the presence of other sensitive functionalities:
Tin(II) chloride (SnCl₂) : This is a classic and reliable reagent for the chemo-selective reduction of aromatic nitro groups. youtube.com
Iron (Fe) in acidic media : The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid, is a well-established method for converting nitroarenes to anilines.
Iron-based catalysts : Modern iron catalysts with silanes as the reducing agent have demonstrated high chemo-selectivity for nitro group reduction over functionalities such as aryl halides. rsc.orgnih.gov
Sodium dithionite (B78146) (Na₂S₂O₄) : This reagent can also be used for the selective reduction of nitro groups under mild conditions.
These methods are advantageous as they preserve the other functional groups on the aromatic ring, allowing for a targeted transformation of the molecule. longdom.org
Carbon-Carbon Bond Forming Reactions
The carbon-iodine bond in this compound is a key site for the formation of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures. cognitoedu.orgyoutube.com
Two of the most prominent cross-coupling reactions applicable to this substrate are the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzoic acid ring.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, leading to the synthesis of substituted styrenes or other vinyl-aromatic compounds.
In both reactions, the catalytic cycle typically involves three main steps: oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation (in the Suzuki coupling) or migratory insertion (in the Heck reaction), and finally, reductive elimination to release the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis for modulating the physical and biological properties of molecules.
Esterification of this compound can be achieved through several standard methods. The most common is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edumasterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water can drive the reaction towards the ester product. masterorganicchemistry.com For example, a related compound, 4-fluoro-3-nitrobenzoic acid, readily undergoes esterification with alcohols. ossila.com
Table 2: Fischer Esterification of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ (catalytic) | Corresponding ester |
Alternative methods for esterification that proceed under milder conditions can also be employed. These often involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts rapidly with an alcohol. Another approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium-based reagents. researchgate.net
The formation of an amide bond from this compound and an amine is a crucial transformation, particularly in the synthesis of biologically active compounds. organic-chemistry.org This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine.
Alternatively, a wide array of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid. organic-chemistry.org One such method involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. acs.org This methodology has been successfully applied to the amidation of 4-iodobenzoic acid, suggesting its applicability to this compound. acs.org The reaction proceeds at room temperature and generally provides good to excellent yields. acs.org
Table 3: Amide Bond Formation using a Phosphonium-based Coupling Reagent
| Reactant 1 | Reactant 2 | Coupling System | Product |
| This compound | Primary or Secondary Amine | N-chlorophthalimide / PPh₃ | Corresponding amide |
Reactions Involving Hypervalent Iodine Intermediates
The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodane) or +5 (iodinane), to form hypervalent iodine reagents. wikipedia.org These species are highly valuable in organic synthesis as they are non-toxic, readily available, and act as powerful oxidizing agents and electrophiles. wikipedia.orgorganic-chemistry.org
A common method to generate a hypervalent iodine(III) species from an aryl iodide is through oxidation. For instance, reacting an aryl iodide with reagents like peracetic acid can lead to the formation of a (diacetoxyiodo)arene. In the case of this compound, such an intermediate would be a λ³-iodane. uab.cat
These hypervalent iodine intermediates can then participate in a wide range of synthetic transformations. They are known to mediate oxidations, fluorinations, chlorinations, and various coupling reactions. arkat-usa.orgnih.gov For example, (difluoroiodo)arenes are effective fluorinating agents, and (dichloroiodo)arenes can be used for chlorinations. arkat-usa.org The formation of a hypervalent iodine derivative of this compound would open up possibilities for further functionalization of the molecule or for its use as a reagent to effect transformations on other substrates. The reactivity of these intermediates is often tuned by the nature of the ligands attached to the iodine atom. nih.gov
Advanced Applications in Organic Synthesis
Synthesis of Complex Heterocyclic Scaffolds
The unique substitution pattern of 4-fluoro-3-iodo-5-nitrobenzoic acid, with reactive groups positioned ortho and para to each other, theoretically makes it a suitable precursor for various heterocyclic systems. The typical synthetic strategy would involve the reduction of the nitro group to an amine, followed by cyclization reactions.
Benzimidazole (B57391) Derivatives
While structurally similar compounds such as 4-fluoro-3-nitrobenzoic acid are commonly used as starting materials for creating benzimidazole derivatives, specific documented syntheses commencing from this compound are not widely reported in available literature. The general approach with analogous compounds involves a reaction with o-phenylenediamines, but specific reaction conditions and outcomes for the iodo-substituted title compound are not detailed.
Benzoselenazoles
The synthesis of benzoselenazoles can be achieved using precursors similar to this compound. For instance, the related compound 4-fluoro-3-nitrobenzoic acid can be used to synthesize benzoselenazoles. This typically involves a reaction with an isoselenocyanate. However, specific research detailing the use of this compound for this purpose is not found in the surveyed literature.
Quinoxalinones and Benzodiazepinediones
Research has demonstrated the utility of multi-reactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid in the solid-phase synthesis of quinoxalinones and benzodiazepinediones. This process generally involves immobilization on a resin, substitution of the halogen, reduction of the nitro group, and subsequent cyclization. Despite the structural similarities, direct application of this compound for these specific heterocyclic scaffolds is not documented in the available research.
Peptidomimetic and Macrocyclic Systems
The synthesis of complex structures such as peptidomimetics and macrocycles often relies on versatile and highly functionalized building blocks. A study located in the repository of the University of Lisbon mentions the use of this compound in a synthetic pathway. ulisboa.pt The compound was used as a starting material in a multi-step synthesis, beginning with a reaction involving potassium carbonate in dimethylformamide (DMF). ulisboa.pt
Reaction Details:
| Reactant | Reagents | Solvent |
|---|---|---|
| This compound | K₂CO₃ | DMF |
Table 1: Initial step in a synthetic sequence utilizing this compound. ulisboa.pt
While this points to its application in complex synthesis, the final products in the context of peptidomimetic or specific macrocyclic systems are not fully detailed in the available abstract.
Functional Materials and Polymer Chemistry Applications
The incorporation of highly functionalized aromatic units into polymers can impart specific properties, leading to advanced materials.
Incorporation into Block-Co-Polymers
It is considered feasible to attach various polymers to benzoic acid derivatives to construct block-co-polymers, which can then form structures like polymersomes. However, specific studies detailing the incorporation of this compound into such polymer chains are not present in the surveyed scientific literature.
Precursors for Specialized Reagents and Ligands
The compound's true utility shines in its role as a precursor for highly specialized chemical tools used in both synthesis and diagnostics.
The presence of an iodine atom on the aromatic ring of this compound allows it to serve as a substrate for the synthesis of hypervalent iodine reagents. arkat-usa.org These reagents, which contain iodine in a higher oxidation state (typically +3 or +5), are prized in organic chemistry for their ability to perform mild and highly selective oxidative transformations. arkat-usa.orgnih.gov
The general process involves the oxidation of the iodoarene precursor. nih.gov For a compound like this compound, this transformation would convert the iodine(I) center to an iodine(III) or iodine(V) species. The strong electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring influences the reactivity and the oxidizing potential of the resulting hypervalent iodine compound. Research has shown that nitro groups, in particular, can play a crucial role in stabilizing the resulting hypervalent structure. rsc.orgnih.gov Common oxidants employed for this purpose include peracids, such as m-chloroperoxybenzoic acid (mCPBA), and potassium peroxymonosulfate (B1194676) (Oxone). nih.govorganic-chemistry.org The resulting hypervalent iodine compounds, such as the corresponding iodylbenzene (I(V)) or (diacetoxyiodo)benzene (B116549) (I(III)) derivatives, can then be used for a wide range of synthetic applications, including oxidative cyclizations and functional group transfers. arkat-usa.org
Table 1: Common Oxidizing Systems for the Preparation of Hypervalent Iodine Reagents from Iodoarenes
| Oxidant(s) | Typical Solvent(s) | Resulting Hypervalent Species (Example) | Reference |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (mCPBA) | Acetic Acid | I(III)/I(V) mixed species | nih.gov |
| Oxone (Potassium peroxymonosulfate) | Trifluoroacetic acid | [Bis(trifluoroacetoxy)iodo]arenes (I(III)) | organic-chemistry.org |
| Peracetic acid | Acetic Acid | [Bis(acetoxy)iodo]arenes (I(III)) | arkat-usa.org |
| Sodium hypochlorite (B82951) pentahydrate | Acetic Acid | [Bis(acetoxy)iodo]arenes (I(III)) | organic-chemistry.org |
The structure of this compound is well-suited for the development of radioligands for Positron Emission Tomography (PET), a powerful in-vivo imaging technique. radiologykey.com PET requires molecules labeled with a positron-emitting radionuclide, with Fluorine-18 ([¹⁸F]) being the most widely used due to its favorable decay properties. nih.govresearchgate.net
This compound offers several strategic pathways for the introduction of ¹⁸F:
Nucleophilic Substitution via the Nitro Group: A common strategy for introducing [¹⁸F]fluoride into an aromatic ring is through nucleophilic aromatic substitution (SₙAr). nih.gov The nitro group on this compound can be chemically modified, for example, by reduction to an amine, which is then converted to a diazonium salt. This salt is an excellent leaving group that can be displaced by no-carrier-added (nca) [¹⁸F]fluoride, allowing for the synthesis of a high specific activity radiotracer. radiologykey.com The radiosynthesis of the mGluR5-specific radiotracer [¹⁸F]FPEB, for instance, was achieved by replacing a nitro leaving group with [¹⁸F]fluoride. nih.gov
Radiofluorination via the Iodo Group: The aryl iodide moiety provides another established route for radiofluorination. Aryl iodides can be converted into precursors such as arylstannanes or diaryliodonium salts. nih.govnih.gov These precursors can then undergo reactions with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled aromatic compound. Copper-mediated radiofluorination of organotin precursors, derived from aryl iodides, has been successfully used to produce [¹⁸F]fluoro-L-TIC(OH) derivatives. nih.gov This multi-step approach is crucial for labeling electron-rich aromatic rings that are not amenable to direct SₙAr reactions. radiologykey.com
The automation of such radiosynthesis protocols is essential for clinical production, ensuring reproducibility and minimizing radiation exposure to chemists. nih.gov
Table 2: Strategies for [¹⁸F]Radioligand Synthesis Relevant to the Precursor
| Functional Group Handle | Precursor Type | Labeling Reaction | Key Features | References |
|---|---|---|---|---|
| Nitro Group | Diazonium Salt | Nucleophilic Substitution (SₙAr) | Good for activated aromatic rings; high specific activity. | radiologykey.comnih.gov |
| Iodo Group | Organostannane Derivative | Copper-Mediated Nucleophilic Fluorination | Versatile for various aromatic systems; multi-step synthesis. | nih.gov |
| Iodo Group | Diaryliodonium Salt | Nucleophilic Fluorination | Effective for both electron-rich and electron-deficient arenes. | nih.govnih.gov |
Mechanistic Investigations of Reactivity
Elucidation of Reaction Pathways for Aromatic Transformations
The substituted benzene (B151609) ring of 4-fluoro-3-iodo-5-nitrobenzoic acid is susceptible to several transformation types, with reaction pathways largely determined by the nature of the attacking reagent. The electron-withdrawing nitro and carboxylic acid groups, combined with the halogen substituents, create a unique electronic environment that allows for selective reactions at specific positions.
The presence of a strongly electron-withdrawing nitro group positioned para to a fluorine atom makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, the fluorine atom acts as the leaving group.
The SNAr pathway proceeds via a two-step mechanism:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the fluorine atom. This position is electronically deficient due to the powerful inductive and resonance effects of the adjacent nitro group and the para carboxylic acid group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
Leaving Group Departure : The aromaticity of the ring is restored in the second step by the expulsion of the fluoride (B91410) ion, which is a good leaving group.
Studies on structurally similar compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, confirm that the fluorine atom is readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This highlights a general and predictable reaction pathway for fluoronitroaromatic compounds. For instance, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) serves as a classic example of this type of transformation. researchgate.net The strong activation provided by the nitro group is key to the facility of these reactions.
The carbon-iodine bond in this compound is the primary site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. The general order of reactivity for halogens in these reactions is I >> Br > OTf >> Cl > F, making the aryl iodide the most reactive site on the ring for such transformations. libretexts.org
The most common mechanism for these reactions, particularly the widely used Suzuki-Miyaura coupling, involves a palladium catalyst and follows a well-established catalytic cycle. nih.govuwindsor.ca
Table 1: General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step. nih.gov |
| Transmetalation | The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron compound. nih.gov |
| Reductive Elimination | The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov |
The choice of ligands on the palladium catalyst is crucial, as they influence the efficiency of each step in the cycle, particularly the oxidative addition and reductive elimination phases. nih.gov The reaction tolerates a wide range of functional groups, making it a powerful tool for synthetic chemistry. nih.govuwindsor.ca
Analysis of Substituent Directing Effects and Reactivity Control
The regiochemical outcome of further substitutions on the this compound ring is controlled by the directing effects of the four existing substituents. These effects are a combination of inductive and resonance contributions. pressbooks.publibretexts.org
Activating/Deactivating Effects : All four substituents are deactivating towards electrophilic aromatic substitution (EAS), meaning they make the ring less reactive than benzene. libretexts.orgopenstax.org The nitro and carboxylic acid groups are strongly deactivating due to their electron-withdrawing resonance and inductive effects. The halogens (F and I) are also deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance electron donation. openstax.orglongdom.org
Directing Effects : The substituents direct incoming electrophiles to different positions.
Meta-Directors : The nitro (-NO2) and carboxylic acid (-COOH) groups are meta-directors. pressbooks.pubmasterorganicchemistry.com They direct incoming electrophiles to the positions meta to themselves.
Ortho-, Para-Directors : The fluoro (-F) and iodo (-I) groups are ortho-, para-directors. libretexts.orgmasterorganicchemistry.com
Table 2: Substituent Properties on this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for EAS) |
| -F | 4 | Strong Withdrawal | Weak Donation | Deactivating | Ortho, Para |
| -I | 3 | Weak Withdrawal | Weak Donation | Deactivating | Ortho, Para |
| -NO₂ | 5 | Strong Withdrawal | Strong Withdrawal | Strongly Deactivating | Meta |
| -COOH | 1 | Withdrawal | Withdrawal | Deactivating | Meta |
The -COOH group at C1 directs meta to C3 and C5 (already substituted).
The -I group at C3 directs ortho to C2 (unsubstituted) and C4 (substituted) and para to C6 (unsubstituted).
The -F group at C4 directs ortho to C3 and C5 (already substituted).
The -NO₂ group at C5 directs meta to C1 (substituted) and C3 (substituted).
Considering these competing influences, electrophilic attack is highly disfavored but would most likely be directed to the C2 or C6 positions, influenced primarily by the halogen directors. However, in practice, the most significant reaction is nucleophilic aromatic substitution, where the nitro group strongly activates the para position (C4) for the displacement of the fluorine atom. beilstein-journals.orgresearchgate.net
Kinetic Studies of Synthetic Processes
Kinetic studies investigate the rate at which a reaction proceeds, providing insight into the reaction mechanism and the factors that control it. For synthetic processes involving this compound, kinetic analysis would focus on its primary transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
In nucleophilic aromatic substitution , the reaction rate is typically dependent on the concentrations of both the aromatic substrate and the nucleophile. The rate is significantly enhanced by the presence of strong electron-withdrawing groups, like the nitro group, which stabilize the rate-determining Meisenheimer intermediate. beilstein-journals.org Therefore, the rate of substitution of the fluorine atom in this compound is expected to be rapid in the presence of a suitable nucleophile.
In palladium-catalyzed cross-coupling reactions , the kinetics are more complex, involving multiple steps within the catalytic cycle. uwindsor.ca The rate-determining step can vary depending on the specific reactants, catalyst, ligands, and reaction conditions, but it is often the initial oxidative addition of the aryl halide to the Pd(0) complex or the subsequent transmetalation step. researchgate.netresearchgate.net The high reactivity of the carbon-iodine bond generally ensures that the oxidative addition step is relatively fast compared to reactions involving aryl bromides or chlorides. libretexts.org
Table 3: Factors Influencing Reaction Kinetics
| Reaction Type | Key Factors Affecting Rate |
| Nucleophilic Aromatic Substitution | - Strength and concentration of the nucleophile.- Electron-withdrawing power of activating groups (e.g., -NO₂).- Nature of the leaving group (F⁻ is effective).- Solvent polarity. |
| Palladium-Catalyzed Cross-Coupling | - Reactivity of the C-X bond (C-I is highly reactive).- Nature of the palladium catalyst and its ligands.- Concentration of the catalyst.- Reaction temperature.- Efficacy of the base used in transmetalation. |
Industrial processes often optimize these kinetic factors to achieve high yields and purity efficiently. For example, nitration reactions to produce similar compounds are run at elevated temperatures (e.g., 103–110 °C) to overcome the high activation energy required for substituting a deactivated ring, demonstrating practical control over reaction kinetics. google.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Properties
No specific studies utilizing Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of 4-fluoro-3-iodo-5-nitrobenzoic acid have been found. Such studies would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to calculate key parameters.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | Data not available | ||
| C-I | Data not available | ||
| C-N | Data not available | ||
| O-H | Data not available | ||
| C-C (ring) | Data not available | ||
| C-C=O | Data not available | ||
| C-N-O | Data not available | ||
| O=C-O-H | Data not available | ||
| F-C-C-I | Data not available | ||
| Note: This table is for illustrative purposes only. The data is not based on actual calculations. |
There is no available research that applies Hartree-Fock or semi-empirical methods to study this compound. These methods, while often less computationally intensive than DFT, can provide valuable initial insights into the molecular orbitals and electronic properties of a compound.
Prediction of Spectroscopic Signatures
Simulations of the infrared (IR) and Raman spectra for this compound have not been reported. Theoretical vibrational analysis would allow for the assignment of characteristic frequencies to specific functional groups, such as the carboxylic acid C=O stretch, the N-O stretches of the nitro group, and the C-F and C-I vibrations.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| O-H stretch (Carboxylic acid) | Data not available | Data not available |
| C=O stretch (Carboxylic acid) | Data not available | Data not available |
| N-O asymmetric stretch | Data not available | Data not available |
| N-O symmetric stretch | Data not available | Data not available |
| C-F stretch | Data not available | Data not available |
| C-I stretch | Data not available | Data not available |
| Note: This table is for illustrative purposes only. The data is not based on actual calculations. |
No computational studies predicting the ¹H, ¹³C, ¹⁵N, or ¹⁹F NMR chemical shifts for this compound are available. Such calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, are essential for interpreting experimental NMR spectra and confirming the molecular structure.
Table 3: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound (relative to a standard)
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift | Calculated ¹⁹F Shift |
| H (Carboxylic acid) | Data not available | ||
| H (Aromatic) | Data not available | ||
| C (Carboxylic acid) | Data not available | ||
| C (Aromatic, C-F) | Data not available | ||
| C (Aromatic, C-I) | Data not available | ||
| C (Aromatic, C-NO₂) | Data not available | ||
| F | Data not available | ||
| Note: This table is for illustrative purposes only. The data is not based on actual calculations. |
There are no published theoretical predictions of the UV/Vis absorption spectrum for this compound. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic transitions and predict the absorption maxima (λmax), which provides insight into the electronic structure and chromophores within the molecule.
Table 4: Hypothetical Predicted UV/Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π -> π | Data not available | Data not available |
| n -> π | Data not available | Data not available |
| Note: This table is for illustrative purposes only. The data is not based on actual calculations. |
Thermochemical Property Calculations (e.g., Enthalpies of Formation)
Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental to understanding the stability and energy content of a molecule. These values are crucial for predicting reaction energies and designing safe and efficient chemical processes. Computational chemistry offers robust methods for calculating these properties, especially for compounds where experimental data is scarce.
High-level quantum chemical methods are employed to determine gas-phase enthalpies of formation. nih.gov A common approach involves calculating the total atomization energy of the molecule. This is achieved by optimizing the molecular geometry and then performing high-accuracy energy calculations. The enthalpy of formation is then derived by combining this atomization energy with the well-known experimental enthalpies of formation of the constituent atoms in their standard states.
For substituted benzenes, including halogenated and nitro-substituted benzoic acids, methods like Gaussian-3 (G3) theory and its variants (e.g., G3MP2B3) have proven to be reliable for computing gas-phase enthalpies of formation. mdpi.com These composite methods approximate a high-level calculation by combining results from several lower-level calculations, offering a balance between accuracy and computational cost. For instance, a comprehensive study on methyl-nitro-benzoic acids successfully used a combination of experimental techniques and high-level quantum chemical calculations to establish a consistent set of thermochemical data. nih.gov
Another powerful computational strategy is the use of isodesmic reactions. In this approach, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the unknown enthalpy of formation for the target molecule can be determined with high accuracy. This method effectively cancels out systematic errors in the calculations. A critical evaluation of the thermodynamic properties of the twelve monohalobenzoic acids demonstrated the power of combining computational chemistry with experimental data for a thorough assessment. nist.gov
Table 1: Illustrative Computational Approaches for Determining Enthalpy of Formation
| Method | Description | Application Example |
|---|---|---|
| Atomization Energy | The molecule's energy is calculated and subtracted from the sum of the energies of its constituent atoms. The result is combined with experimental atomic enthalpies of formation. | Used for a wide range of organic molecules where high-accuracy basis sets can be applied. |
| Composite Methods (e.g., G3MP2B3) | Combines results from several calculations (e.g., different levels of theory and basis sets) to extrapolate a highly accurate energy. | Calculation of gas-phase enthalpies of formation for 6-nitro-2-benzoxazolinone. mdpi.com |
| Isodesmic Reactions | A hypothetical reaction is designed to have the same number and type of bonds on both sides, minimizing computational error. | Validation of computed ideal-gas properties for fluorobenzene (B45895) and bromobenzene. nist.gov |
Investigations of Intermolecular Interactions and Solid-State Behavior
The solid-state behavior of this compound is governed by the intricate network of intermolecular interactions between its molecules in the crystal lattice. These interactions dictate physical properties such as melting point, solubility, and crystal packing (polymorphism). The substituents on the benzene (B151609) ring—carboxyl, nitro, fluoro, and iodo—all play critical roles in defining these interactions.
Computational studies are essential for understanding and predicting these interactions. The primary interactions expected for this molecule include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids. ed.ac.uk
Halogen Bonding: The iodine atom acts as a halogen bond donor, forming directional interactions with Lewis basic sites, such as the oxygen atoms of the nitro or carboxyl groups on neighboring molecules. This is a significant interaction in the crystal engineering of halogenated compounds.
Other Weak Interactions: C-H···O and C-H···F interactions, although weaker, can also play a role in determining the final crystal packing arrangement. ed.ac.uk
Computational analysis of these interactions often involves the use of tools that can visualize and quantify intermolecular contacts in a crystal structure. For example, Hirshfeld surface analysis is used to map intermolecular contacts and visualize the regions of a molecule involved in specific interactions. The molecular Voronoi polyhedron method can be used to estimate the contribution of different types of intermolecular interactions to the molecular surface. mdpi.com
Furthermore, computational studies on binary systems of substituted nitrobenzoic acids have shown that even small changes in substituents can significantly alter intermolecular interactions and the likelihood of forming solid solutions. chemrxiv.orgchemrxiv.org Predicting the crystal structure of a molecule like this compound from its chemical diagram alone remains a significant challenge, but computational methods can generate and rank plausible crystal structures based on their calculated lattice energies. chemrxiv.org
Table 2: Key Intermolecular Interactions and Their Potential Role in the Solid State
| Interaction Type | Participating Groups | Expected Significance |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH) with another -COOH or Nitro (-NO₂) group | Strong; likely to form centrosymmetric dimers. |
| Halogen Bonding | Iodine (-I) with Nitro (-NO₂) or Carbonyl (C=O) oxygen | Moderate to Strong; highly directional and significant for crystal packing. |
| π-π Stacking | Aromatic rings | Moderate; contributes to lattice stability. |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, mechanistic studies could focus on reactions involving its functional groups, such as nucleophilic aromatic substitution or the reduction of the nitro group.
Density Functional Theory (DFT) is a widely used method for this purpose. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.
Frequency Analysis: This confirms the nature of the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products (or intermediates), confirming that the located transition state is the correct one for the reaction of interest. nih.gov
For example, a computational study on the reduction of aromatic nitro compounds could reveal the step-by-step mechanism, including the formation of nitroso and hydroxylamine (B1172632) intermediates en route to the final amine. researchgate.net Similarly, studies on nucleophilic aromatic substitution would analyze the transition states for the addition of a nucleophile and the subsequent departure of a leaving group (e.g., the fluoride (B91410) or iodide ion), providing insights into the regioselectivity and reaction rates. DFT calculations have been successfully used to show that reactions like [3 + 2] cycloadditions involving nitroalkenes proceed through a one-step, asynchronous transition state rather than a stepwise mechanism. nih.gov Such analyses provide a level of detail that is often difficult to obtain through experimental means alone.
Advanced Analytical Characterization in Chemical Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating the target compound from starting materials, by-products, and other impurities, thereby enabling purity assessment and real-time monitoring of reaction progress. frontiersin.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for evaluating the purity of non-volatile compounds like 4-Fluoro-3-iodo-5-nitrobenzoic acid. Due to the acidic nature and aromaticity of the molecule, reversed-phase HPLC (RP-HPLC) is the most suitable approach.
In a typical RP-HPLC setup, an octadecylsilane (B103800) (C18) column is used as the stationary phase. researchgate.netnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acid modifier like formic acid or phosphoric acid. researchgate.netsielc.comchromforum.org The acidic modifier suppresses the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. chromforum.org Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and nitro group are strong chromophores. researchgate.netnih.gov
The purity of a sample is determined by integrating the area of all peaks in the chromatogram; the peak area of the main component relative to the total area represents the chromatographic purity. chromforum.org This method is also invaluable for monitoring the progress of a synthesis by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the product.
Table 1: Typical RP-HPLC Conditions for Analysis of Related Nitroaromatic Acids
| Parameter | Condition | Rationale/Comment | Reference |
| Column | C18 (Octadecylsilane) | Standard for reversed-phase separation of non-polar to moderately polar compounds. | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid | Organic solvent mixture allows for elution control. Acid (e.g., formic, phosphoric) suppresses carboxylate formation for better peak shape. | researchgate.netchromforum.org |
| Detection | UV-Vis Diode Array Detector (DAD) | Aromatic nitro-compounds have strong UV absorbance, allowing for sensitive detection. DAD provides spectral data for peak purity assessment. | researchgate.netchromforum.org |
| Flow Rate | 0.7 - 2.0 mL/min | Typical analytical flow rates providing good separation efficiency within a reasonable time. | researchgate.netnih.gov |
| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled temperature ensures reproducible retention times. | researchgate.net |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging. researchgate.netcolostate.edu The carboxylic acid group can lead to poor peak shapes and irreversible adsorption on the GC column. researchgate.net
To overcome these issues, chemical derivatization is necessary. jfda-online.comnih.gov The carboxylic acid is typically converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. colostate.edunih.gov This process replaces the active hydrogen of the carboxyl group, increasing volatility and thermal stability, making the compound suitable for GC analysis. researchgate.net
When coupled with a mass spectrometer (GC-MS), this technique becomes a potent tool for both separation and identification. The GC separates the derivatized compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the analyte. researchgate.net
Table 2: Principles of GC/GC-MS Analysis for this compound
| Step | Description | Purpose | Reference |
| 1. Derivatization | Reaction to convert the carboxylic acid into a volatile ester (e.g., methylation, silylation). | Increases volatility and thermal stability, reduces polarity, and prevents column adsorption. | researchgate.netjfda-online.comnih.gov |
| 2. Injection | The derivatized sample is vaporized in a heated inlet. | Introduces the sample into the carrier gas stream in a gaseous state. | |
| 3. Separation | Components are separated on a capillary column based on their boiling points and interaction with the stationary phase. | Isolates the target analyte from other components in the mixture. | |
| 4. Detection (MS) | Eluted components are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio of the ions is measured. | Provides a unique mass spectrum for structural identification and confirmation. | researchgate.net |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for determining the precise molecular structure of this compound by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals for the two aromatic protons. These protons are in different chemical environments and will appear as doublets due to coupling with each other. The electron-withdrawing effects of the nitro, fluoro, and iodo substituents would shift these proton signals downfield compared to unsubstituted benzene (B151609). Based on analogous compounds like 1-fluoro-2-nitrobenzene, these signals would likely appear in the 7.5-8.5 ppm range. chemicalbook.com
¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule (six in the aromatic ring and one in the carboxyl group). docbrown.info The carboxyl carbon is the most deshielded, typically appearing around 165-175 ppm. docbrown.infowisc.edu The aromatic carbons will resonate in the 110-150 ppm range, with their specific shifts influenced by the attached substituents (F, I, NO₂, COOH). fiu.eduresearchgate.net The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine atom's environment. A single resonance is expected for the one fluorine atom in the molecule. The chemical shift of this signal is sensitive to the electronic effects of the other substituents on the ring. Data from related fluorobenzoic acids suggest the signal would appear in a predictable region, with its exact position providing a key piece of structural evidence. nih.govspectrabase.comspectrabase.com
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling | Rationale |
| ¹H | ~8.0 - 8.5 | Doublet | ³J(H,H) | Aromatic proton ortho to the nitro group. |
| ¹H | ~7.5 - 8.0 | Doublet | ³J(H,H) | Aromatic proton ortho to the carboxyl group. |
| ¹³C | ~165 - 175 | Singlet | - | Carboxylic acid carbon (C=O). docbrown.infowisc.edu |
| ¹³C | ~145 - 160 | Doublet | ¹J(C,F) | Aromatic carbon bonded to fluorine (C-F). |
| ¹³C | ~140 - 155 | Singlet | - | Aromatic carbon bonded to the nitro group (C-NO₂). |
| ¹³C | ~120 - 140 | Singlet | - | Aromatic carbon bonded to the carboxyl group (C-COOH). |
| ¹³C | ~115 - 130 | Singlet | - | Aromatic carbon with a hydrogen atom (C-H). |
| ¹³C | ~115 - 130 | Singlet | - | Aromatic carbon with a hydrogen atom (C-H). |
| ¹³C | ~90 - 105 | Singlet | - | Aromatic carbon bonded to iodine (C-I). |
| ¹⁹F | -100 to -120 | Singlet | - | Single fluorine environment on the aromatic ring. nih.govspectrabase.com |
Note: Predicted shifts are estimates based on related structures and general substituent effects. Actual values require experimental measurement.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, nitro, and carbon-halogen groups.
Carboxylic Acid: A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band should appear around 1700-1730 cm⁻¹.
Nitro Group: Two strong absorption bands are characteristic of the nitro group: an asymmetric N-O stretch between 1550-1475 cm⁻¹ and a symmetric N-O stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com
C-F and C-I Bonds: A C-F stretching vibration would be expected in the 1250-1000 cm⁻¹ region, while the C-I stretch appears at lower wavenumbers, typically below 600 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Sharp, Strong | |
| Nitro Group | Asymmetric N-O stretch | 1550 - 1475 | Strong | orgchemboulder.comorgchemboulder.com |
| Nitro Group | Symmetric N-O stretch | 1360 - 1290 | Strong | orgchemboulder.comorgchemboulder.com |
| Aryl-Fluoride | C-F stretch | 1250 - 1000 | Strong | |
| Aryl-Iodide | C-I stretch | < 600 | Medium-Weak |
Mass Spectrometry (MS) (e.g., LC/MS, ECNI-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. wikipedia.org
In a standard electron ionization (EI) mass spectrum, a prominent molecular ion ([M]⁺) peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecule's weight (310.9 g/mol ). Key fragmentation pathways for aromatic acids often involve the loss of small, stable groups. miamioh.edudocbrown.info For this compound, characteristic fragments would likely include:
[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group.
[M - NO₂]⁺: Loss of a nitro group.
[M - COOH]⁺: Loss of the entire carboxyl group (decarboxylation). docbrown.info
Loss of I: Cleavage of the carbon-iodine bond.
Liquid Chromatography-Mass Spectrometry (LC/MS) is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS. researchgate.netnih.gov Using soft ionization techniques like electrospray ionization (ESI), LC/MS analysis would typically show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, confirming the molecular weight with minimal fragmentation. researchgate.net Electron Capture Negative Ionization (ECNI) is another specialized technique that is highly sensitive for electrophilic compounds containing halogens and nitro groups, which could provide excellent sensitivity for this analyte.
Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formation Mechanism | Predicted m/z | Ionization Mode |
| [M]⁺ | Molecular Ion | 311 | EI |
| [M-OH]⁺ | Loss of •OH from COOH | 294 | EI |
| [M-NO₂]⁺ | Loss of •NO₂ | 265 | EI |
| [M-COOH]⁺ | Loss of •COOH | 266 | EI |
| [C₆H₂FI]⁺ | Loss of •COOH and •NO₂ | 220 | EI |
| [M+H]⁺ | Protonation | 312 | ESI (Positive) |
| [M-H]⁻ | Deprotonation | 310 | ESI (Negative) |
Note: m/z values are for the most abundant isotopes and are reported as integers.
X-ray Crystallography for Definitive Structural Determination
The precise three-dimensional arrangement of atoms within a molecule can be definitively determined using single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of a compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
For instance, the crystal structure of Ethyl 4-fluoro-3-nitrobenzoate , a derivative of the closely related 4-fluoro-3-nitrobenzoic acid, reveals a monoclinic crystal system. In this structure, C—H···O intermolecular interactions are observed, leading to the formation of dimers. These dimers are further arranged into chains. It is highly probable that this compound would also exhibit strong intermolecular hydrogen bonding through its carboxylic acid group, likely forming dimeric structures, a common motif in the crystal packing of carboxylic acids. The nitro group and the halogen atoms would further influence the crystal packing through dipole-dipole interactions and potential halogen bonding.
To illustrate the typical crystallographic data obtained for related compounds, the following table summarizes the information for Ethyl 4-fluoro-3-nitrobenzoate.
| Crystallographic Data for Ethyl 4-fluoro-3-nitrobenzoate | |
| Parameter | Value |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.9246 (3) |
| b (Å) | 13.2883 (3) |
| c (Å) | 6.9310 (2) |
| β (°) | 94.410 (2) |
| Volume (ų) | 911.36 (4) |
| Z | 4 |
Data obtained from the crystallographic study of Ethyl 4-fluoro-3-nitrobenzoate.
Advanced Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. For a compound like This compound , derivatization can be employed to enhance its volatility for gas chromatography (GC) or to improve its detectability in high-performance liquid chromatography (HPLC).
The primary functional group targeted for derivatization in this compound is the carboxylic acid moiety. Common derivatization strategies for carboxylic acids include esterification and silylation.
Esterification is a widely used method to convert carboxylic acids into their corresponding esters. These esters are generally more volatile and less polar than the parent acids, making them amenable to GC analysis. Common esterification reagents include:
Alkylating agents: Such as diazomethane (B1218177) or dimethylformamide dimethyl acetal, which react with the acidic proton of the carboxylic acid to form methyl esters.
Alcohols in the presence of an acid catalyst: For example, reacting the carboxylic acid with methanol or ethanol (B145695) in the presence of a strong acid like sulfuric acid or hydrogen chloride.
Silylation involves the replacement of the active hydrogen of the carboxylic acid with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for this purpose. The resulting TMS esters are thermally stable and volatile, exhibiting excellent chromatographic behavior.
For HPLC analysis, derivatization is often performed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its UV-Vis or fluorescence detection. While the nitroaromatic core of this compound already provides a UV chromophore, derivatization can be used to shift the absorption wavelength to a region with less interference or to significantly increase the molar absorptivity.
Another advanced derivatization strategy for nitroaromatic compounds involves the reduction of the nitro group to an amine. researchgate.netrsc.orgrsc.org This can be particularly useful for enhancing ionization efficiency in mass spectrometry (MS) detection, especially for liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netrsc.orgrsc.org The resulting aromatic amine is more readily ionizable, leading to improved sensitivity. researchgate.netrsc.orgrsc.org
The following table summarizes some common derivatization reagents and their applications for the analysis of carboxylic and nitroaromatic compounds.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| Diazomethane | Carboxylic Acid | GC-MS | Forms volatile methyl esters |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid, Amines, Alcohols | GC-MS | Forms thermally stable and volatile TMS derivatives |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | GC-ECD, GC-MS | Introduces an electrophoric group for sensitive detection |
| Tin(II) Chloride (SnCl₂) or other reducing agents | Nitro Group | LC-MS | Reduces nitro to amine for enhanced ionization |
The selection of an appropriate derivatization technique depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Validation of the chosen method is crucial to ensure accuracy and reliability in the quantification of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
